3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3,(H,15,16)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENZXLCZIVMEI-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=C(C=C(C=C1)Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(C=C(C=C1)Br)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde, which undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoacrylonitrile.
Formation of Enamide: The cyanoacrylonitrile intermediate is then reacted with N-methylamine under controlled conditions to yield the final product, 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the enamide structure can undergo oxidation to form corresponding oxo compounds.
Addition Reactions: The double bond in the enamide structure can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxo compounds.
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the enamide structure are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
a. 3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide
- Key Differences : Replaces the 4-bromo-2-chlorophenyl group with a 4-chlorophenyl moiety and substitutes N-methyl with N-octyl.
- Implications: The absence of bromine reduces molecular weight (MW = 318.8 vs. ~325.6 for the target compound) and lipophilicity (logP).
b. 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide
- Key Differences: Features a tertiary brominated carbon and lacks the cyano group.
- The tertiary bromine may increase susceptibility to nucleophilic substitution reactions compared to the stable enamide structure of the target compound .
Compounds with Phosphorothioate Moieties
a. O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (Profenofos)
- Key Differences: Replaces the cyano-enamide backbone with a phosphorothioate ester.
- Implications :
Functional Group Variations
a. 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Key Differences: Introduces a hydroxyl group at the β-position and replaces the cyano group with a methoxy-methylamide.
- The absence of the cyano group may decrease electrophilicity, affecting interactions with biological targets .
Physicochemical and Spectroscopic Properties
Biological Activity
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo and chloro substitution on the phenyl ring, contributing to its unique reactivity and biological properties. Its chemical formula is , with a molecular weight of approximately 285.57 g/mol.
Research indicates that 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by blocking substrate access to the active site. This mechanism is crucial in modulating various biochemical pathways.
- Cellular Signaling Interference : It may disrupt cellular signaling pathways, leading to altered cellular responses that can affect cell proliferation and apoptosis.
Biological Activity
The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
In a study assessing the cytotoxic effects of several related compounds, 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide demonstrated significant cytotoxicity against human cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide | HCT116 (Colon Cancer) | 15 | >10 |
| 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide | HT29 (Colon Cancer) | 20 | >8 |
| 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide | CEM (Lymphoma) | 18 | >9 |
Note : IC50 values represent the concentration required to inhibit 50% of cell viability.
Apoptosis Induction
Further investigations revealed that this compound induces apoptosis in cancer cells, characterized by:
- Caspase Activation : Activation of caspase-3 was observed, indicating the initiation of the apoptotic pathway.
- Mitochondrial Membrane Potential Depolarization : The compound was found to cause depolarization of mitochondrial membranes, a critical event in apoptosis.
Case Studies
- Study on Colon Cancer Cells : A comprehensive study evaluated the effects of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide on HCT116 and HT29 colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 populations, indicative of apoptotic cells.
- Lymphoma Cell Line Evaluation : In a separate study involving CEM lymphoma cells, treatment with the compound resulted in a notable reduction in cell viability and increased markers of apoptosis, including PARP cleavage.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(4-bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide to maximize yield and purity?
Methodological Answer: Synthesis typically involves sequential halogenation, cyano-group introduction, and amide coupling. For the bromo-chlorophenyl precursor, electrophilic bromination of 2-chlorophenyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) is critical to avoid over-bromination . Subsequent Knoevenagel condensation with cyanoacetic acid derivatives in the presence of a dehydrating agent (e.g., acetic anhydride) enables α,β-unsaturated nitrile formation. Final N-methyl amidation with methylamine in tetrahydrofuran (THF) at reflux (~66°C) achieves the target compound. Yield optimization (>70%) requires inert atmospheres and stoichiometric control of intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns on the aryl ring (e.g., ¹H NMR: δ 7.2–7.8 ppm for bromo-chlorophenyl protons; ³J coupling for α,β-unsaturated enamide).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z ~311–313 (accounting for Br/Cl isotopes).
- X-ray Crystallography : Resolve stereochemistry of the enamide group, particularly if Z/E isomerism is suspected .
Intermediate Research Questions
Q. What strategies mitigate competing side reactions during cyano-group installation in this compound’s synthesis?
Methodological Answer: Side reactions like hydrolysis of the nitrile to carboxylic acid can occur under acidic or aqueous conditions. Strategies include:
Q. How does the bromo-chlorophenyl substituent influence the compound’s electronic properties?
Methodological Answer: The 4-bromo-2-chlorophenyl group introduces strong electron-withdrawing effects (Cl: σp = +0.23; Br: σp = +0.26), polarizing the enamide π-system. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilicity at the β-carbon. This is critical for reactivity in Michael addition or nucleophilic substitution assays .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating this compound’s biological activity, and how should assays be designed?
Methodological Answer:
- Anticancer Activity : Screen against NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays. Pre-treat cells with 1–50 µM compound for 48–72 hours. Include positive controls (e.g., cisplatin) and normalize to DMSO vehicle.
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µM suggest therapeutic potential .
- Mechanistic Studies : Pair viability assays with flow cytometry (apoptosis markers) and Western blotting (caspase-3/9 activation).
Q. How can structural modifications improve this compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, methoxy) to reduce LogP >3.0, improving aqueous solubility.
- Metabolic Stability : Replace the methylamide with a trifluoroethyl group to resist CYP450-mediated oxidation.
- Pro-drug Design : Mask the nitrile as a thioamide for targeted release in hypoxic tumor microenvironments .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values for structurally similar compounds?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). To reconcile
- Standardize Protocols : Use identical cell lines, passage numbers, and media.
- Dose-Response Validation : Repeat assays with 8–10 concentration points and calculate IC50 via nonlinear regression (e.g., GraphPad Prism).
- Control for Isomerism : Verify Z/E configuration via NOESY NMR, as isomers may exhibit 10-fold potency differences .
Computational and Mechanistic Research
Q. What computational tools predict this compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR, BRAF).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the cyano group .
- QSAR Modeling : Train models on bromo-chlorophenyl derivatives to correlate substituent positions with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
